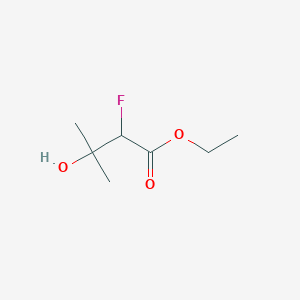

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO3/c1-4-11-6(9)5(8)7(2,3)10/h5,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBWJTCTOSIJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Ethyl 2 Fluoro 3 Hydroxy 3 Methylbutanoate

Reactions Involving the Fluorinated Stereocenter and C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering its activation a formidable challenge. Consequently, reactions directly involving the cleavage of the C-F bond at the fluorinated stereocenter of ethyl 2-fluoro-3-hydroxy-3-methylbutanoate are not commonly reported under standard laboratory conditions. The high bond dissociation energy necessitates harsh conditions or the use of specific transition metal catalysts, which can often lead to complex reaction mixtures and lack of selectivity.

Research into C-F bond activation is an active area of organometallic chemistry. chem8.orgresearchgate.net Methodologies often employ low-valent transition metals that can insert into the C-F bond, thereby enabling subsequent functionalization. However, the application of these methods to a molecule with multiple functional groups like this compound would require careful optimization to avoid competing reactions at the hydroxyl and ester sites. The inherent reactivity of these other groups often makes them more susceptible to transformation under conditions typically used for C-F bond activation.

Transformations of the Hydroxyl Functionality (e.g., Oxidation, Protection, Elimination)

The tertiary hydroxyl group in this compound is a key site for a variety of chemical transformations.

Oxidation: Due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group, this tertiary alcohol is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes, ketones, or carboxylic acids. Attempted oxidation would likely require harsh conditions that could lead to degradation of the molecule.

Protection: The hydroxyl group can be protected to prevent its interference in subsequent reactions targeting other parts of the molecule. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the synthetic sequence. Common protecting groups for tertiary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which can be introduced under mild basic conditions.

Elimination: Dehydration of the tertiary alcohol can lead to the formation of an alkene. This elimination reaction is typically acid-catalyzed and would result in the formation of ethyl 2-fluoro-3-methylbut-2-enoate. The regioselectivity of this elimination is directed by the formation of the more substituted, and thus more stable, double bond.

Below is a table summarizing potential transformations of the hydroxyl functionality:

| Transformation | Reagents and Conditions | Product |

| Protection (Silylation) | Trimethylsilyl chloride (TMSCl), Triethylamine (B128534) | Ethyl 2-fluoro-3-methyl-3-(trimethylsilyloxy)butanoate |

| Protection (Silylation) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Ethyl 3-(tert-butyldimethylsilyloxy)-2-fluoro-3-methylbutanoate |

| Elimination (Dehydration) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 2-fluoro-3-methylbut-2-enoate |

Modifications of the Ester Moiety (e.g., Transesterification, Reduction to Alcohol, Amidation)

The ethyl ester group provides another handle for modifying the structure of this compound.

Transesterification: This reaction involves the exchange of the ethyl group of the ester with a different alkyl group from another alcohol. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Reduction to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would yield 2-fluoro-3-methylbutane-1,3-diol. Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is often slower than the reaction of an acyl chloride with an amine and may require heating or the use of a catalyst. The product of this reaction would be N-substituted 2-fluoro-3-hydroxy-3-methylbutanamide. The specific amide formed would depend on the amine used (e.g., ammonia, a primary amine, or a secondary amine).

A summary of potential modifications to the ester moiety is presented in the table below:

| Transformation | Reagents and Conditions | Product |

| Transesterification | Methanol, Acid or Base catalyst | Mthis compound |

| Reduction | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | 2-Fluoro-3-methylbutane-1,3-diol |

| Amidation | Ammonia (NH₃) | 2-Fluoro-3-hydroxy-3-methylbutanamide |

| Amidation | Methylamine (CH₃NH₂) | N-methyl-2-fluoro-3-hydroxy-3-methylbutanamide |

Investigations into Mechanistic Aspects of Key Reaction Pathways

Detailed mechanistic studies specifically on the reaction pathways of this compound are not extensively documented in the scientific literature. However, the mechanisms of the general classes of reactions it can undergo are well-established in organic chemistry.

For instance, the acid-catalyzed dehydration of the tertiary alcohol would proceed via a carbocation intermediate. Protonation of the hydroxyl group would be followed by the loss of water to form a tertiary carbocation. A subsequent deprotonation from an adjacent carbon would then yield the alkene.

The reduction of the ester moiety by lithium aluminum hydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate to form the primary alcohol.

Understanding these fundamental mechanistic principles allows for the prediction of reactivity and the rational design of synthetic strategies utilizing this compound as a starting material. Further dedicated research on this specific molecule would be beneficial to elucidate the nuanced effects of the fluorine atom on the reactivity and mechanisms of these transformations.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Progress Monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 2-fluoro-3-hydroxy-3-methylbutanoate. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information regarding the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical arrangement of the molecule can be obtained.

Key expected signals in the ¹H NMR spectrum would include:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

A quartet from the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

Two singlets for the diastereotopic methyl protons on the carbon bearing the hydroxyl group.

A doublet for the proton on the carbon bearing the fluorine atom (CH-F), which would be split by the adjacent fluorine atom.

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be dependent on concentration and solvent.

The coupling between the proton and the fluorine atom (²JH-F) would be a key diagnostic feature in the spectrum, providing definitive evidence for the fluorine's position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.3 | Triplet |

| CH₂ (ethyl) | ~4.2 | Quartet |

| C(CH₃)₂ | ~1.4 and ~1.5 | Singlets |

| CHF | ~4.8 | Doublet |

| OH | Variable | Broad Singlet |

Note: These are predicted values and may differ from experimental data.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the seven carbon atoms. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature that aids in its assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃ (ethyl) | ~14 |

| C H₂ (ethyl) | ~62 |

| C (CH₃)₂ | ~25 and ~27 |

| C (OH) | ~72 |

| C HF | ~90 (doublet, ¹JC-F) |

| C =O | ~168 |

Note: These are predicted values and may differ from experimental data.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. This signal would be split into a doublet by the adjacent proton (²JF-H), confirming the C-H-F connectivity. The chemical shift of the fluorine signal would be indicative of its electronic environment.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) for Functional Group Analysis and Conformational Studies.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is employed to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational bands would be expected for the hydroxyl, carbonyl, and carbon-fluorine bonds.

The FT-IR spectrum would likely display:

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1750-1730 cm⁻¹ due to the C=O stretching vibration of the ester group.

A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-C stretching and bending vibrations.

A distinct absorption band in the 1100-1000 cm⁻¹ region, characteristic of the C-F stretching vibration.

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could aid in conformational studies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₃FO₃), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of an ethoxy group (-OCH₂CH₃), a water molecule (-H₂O), or cleavage adjacent to the carbonyl group. The analysis of these fragments provides valuable structural information and confirms the connectivity of the atoms within the molecule. While specific experimental data for the target molecule is unavailable, data for the related compound ethyl 3-hydroxy-3-methylbutanoate shows characteristic fragmentation patterns that can be used for comparison.

Chiral Chromatography (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Enantiomeric and Diastereomeric Purity Assessment.

Due to the presence of a stereocenter at the carbon bearing the fluorine atom, this compound can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be employed for this purpose. For instance, studies on the non-fluorinated analog, ethyl 2-hydroxy-3-methylbutanoate, have successfully utilized chiral GC with a γ-cyclodextrin phase to separate its enantiomers. A similar approach could be adapted for the fluorinated compound. The mass spectrometer coupled to the gas chromatograph would then allow for the identification of each eluting enantiomer based on its mass spectrum.

The development of a robust chiral separation method is critical for stereoselective synthesis and for understanding the biological activity of the individual enantiomers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reaction Mechanisms.

No published DFT studies on Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate were found. Such studies would be valuable for understanding the molecule's electronic properties, including orbital energies, charge distribution, and the stability of different isomers. Furthermore, DFT calculations could provide insights into the mechanisms of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.

There are no available molecular dynamics simulation studies for this compound. These simulations would be instrumental in exploring the conformational landscape of the molecule, identifying its preferred shapes, and understanding how it interacts with other molecules, such as solvents or biological receptors.

Theoretical Predictions of Stereoselectivity and Regioselectivity in Synthetic Transformations.

A review of the literature did not reveal any theoretical predictions regarding the stereoselectivity or regioselectivity of synthetic transformations involving this compound. Computational models are often used to predict the outcomes of chemical reactions, guiding the synthesis of specific isomers, but this has not been applied to the target compound in any published work.

Elucidation of Reaction Pathways and Transition States via Quantum Chemical Calculations.

No quantum chemical calculations elucidating the reaction pathways and transition states for reactions involving this compound have been reported. This type of analysis is crucial for a fundamental understanding of the kinetics and thermodynamics of its chemical transformations.

Applications As a Versatile Synthetic Intermediate

Role in the Asymmetric Synthesis of Fluorinated Natural Products and Bioactive Compounds

The incorporation of fluorine into natural products and bioactive compounds can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate serves as a key starting material in the asymmetric synthesis of such fluorinated analogues, enabling chemists to introduce fluorine with high levels of stereocontrol.

The strategic placement of the fluorine atom and the hydroxyl group in this building block allows for a variety of chemical transformations. For instance, the hydroxyl group can direct subsequent reactions to a specific face of the molecule, ensuring a high degree of stereoselectivity. This is particularly crucial in the synthesis of complex natural products where the precise orientation of each atom is vital for biological activity.

Research in this area, though still developing, has shown promise. Synthetic strategies often involve the initial deprotonation of the hydroxyl group, followed by reaction with an electrophile. The bulky tertiary butyl group can influence the approach of reagents, further enhancing stereochemical control. The resulting fluorinated intermediates can then be elaborated through various synthetic steps to yield the final natural product analogue. While specific examples of total syntheses of complex natural products using this particular building block are not yet widely reported in mainstream literature, its potential is recognized within the synthetic chemistry community.

Utility in the Construction of Chiral Fluorine-Containing Building Blocks for Medicinal Chemistry

The demand for novel chiral fluorine-containing building blocks in medicinal chemistry is driven by the significant impact of fluorine on drug efficacy and pharmacokinetics. This compound is an ideal precursor for the generation of a wide range of these valuable synthons. The inherent chirality that can be established at the fluorine-bearing carbon, combined with the versatility of the ester and hydroxyl functionalities, allows for the synthesis of diverse molecular scaffolds.

One common approach involves the transformation of the ester group into other functionalities such as amides, carboxylic acids, or alcohols. These transformations, coupled with reactions at the hydroxyl group, can lead to a variety of chiral fluorinated building blocks. For example, the reduction of the ester to a primary alcohol, followed by protection of the diol, provides a scaffold for further synthetic manipulations.

The table below illustrates the potential of this compound to generate a variety of chiral building blocks.

| Starting Material | Reagents | Product | Potential Application |

| This compound | 1. LiAlH42. Ac2O, Pyridine | 1-fluoro-2-methyl-2,3-propanediol diacetate | Intermediate for fluorinated amino acids |

| This compound | 1. NaOH, H2O2. SOCl23. R2NH | N,N-dialkyl-2-fluoro-3-hydroxy-3-methylbutanamide | Scaffold for enzyme inhibitors |

| This compound | 1. MsCl, Et3N2. NaN3 | Ethyl 2-azido-3-fluoro-3-methylbutanoate | Precursor for fluorinated heterocycles |

These examples highlight the strategic importance of this compound as a launchpad for accessing novel chemical space in drug discovery.

Precursor to Structurally Diverse Organofluorine Compounds with Defined Stereochemistry

Beyond its application in creating specific building blocks, this compound is a valuable precursor for synthesizing a broader range of structurally diverse organofluorine compounds where the stereochemistry is precisely controlled. The ability to manipulate the existing functional groups and stereocenters allows for the creation of complex molecules with multiple, well-defined chiral centers.

Stereoselective reactions are key to unlocking the full potential of this precursor. For instance, enantioselective reduction of the ketone that can be formed by oxidation of the secondary alcohol would provide access to diastereomerically pure compounds. Furthermore, the fluorine atom can influence the reactivity and stereochemical outcome of nearby reactions, a phenomenon that can be harnessed for the synthesis of unique molecular architectures.

The following table showcases some of the transformations that can be employed to generate structurally diverse organofluorine compounds from this precursor.

| Precursor Derivative | Reaction Type | Resulting Compound Class | Significance |

| Ethyl 2-fluoro-3-oxo-3-methylbutanoate | Asymmetric Hydrogenation | Diastereomerically enriched β-hydroxy-α-fluoroesters | Access to alternative stereoisomers |

| Ethyl 2-fluoro-3-methyl-2-butenoate | Michael Addition | γ-Fluorinated carbonyl compounds | Introduction of fluorine at a different position |

| 2-Fluoro-3-methyl-1,3-butanediol | Cyclization Reactions | Fluorinated heterocycles (e.g., tetrahydrofurans) | Novel scaffolds for biological screening |

The development of new synthetic methodologies that utilize this compound continues to be an active area of research. The insights gained from these studies will undoubtedly expand the toolbox of synthetic chemists and accelerate the discovery of new fluorinated molecules with important applications.

Synthesis and Characterization of Structural Analogues and Derivatives

Systematic Variation of the Alkyl Chain and Substituents on the Butanoate Scaffold

The synthesis of structural analogues of Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate can be systematically achieved by modifying both the ester alkyl group and the substituents at the C3 position of the butanoate chain. A primary synthetic route for these compounds is a Reformatsky-type or aldol-type reaction, which involves the formation of an enolate from an α-fluoro ester followed by its nucleophilic addition to a carbonyl compound.

The variation of the alkyl chain of the ester is accomplished by using different α-fluoroacetate esters as starting materials. For instance, employing methyl fluoroacetate (B1212596), propyl fluoroacetate, or tert-butyl fluoroacetate in the synthesis will yield the corresponding methyl, propyl, or tert-butyl ester analogues.

Modification of the substituents on the butanoate scaffold is achieved by varying the ketone or aldehyde reactant. While this compound is synthesized using acetone (B3395972), employing other carbonyl compounds such as diethyl ketone, cyclohexanone, or various aldehydes leads to a diverse array of analogues with different alkyl or cyclic groups at the C3 position. The use of an aldehyde, for example, results in a secondary alcohol, introducing an additional site for potential derivatization.

A key precursor for these syntheses is an α-halo-α-fluoroacetate ester, such as ethyl bromofluoroacetate. tcichemicals.com This compound can react with zinc to form a Reformatsky reagent, which then adds to a wide range of aldehydes and ketones to produce the desired α-fluoro-β-hydroxy esters. tcichemicals.com

| Ester Starting Material | Carbonyl Reactant | Resulting Analogue Structure | Variation Type |

|---|---|---|---|

| Ethyl fluoroacetate | Acetone | This compound | Parent Compound |

| Methyl fluoroacetate | Acetone | Mthis compound | Ester Alkyl Chain |

| Propyl fluoroacetate | Acetone | Propyl 2-fluoro-3-hydroxy-3-methylbutanoate | Ester Alkyl Chain |

| Ethyl fluoroacetate | Diethyl ketone | Ethyl 2-fluoro-3-ethyl-3-hydroxypentanoate | C3 Substituent |

| Ethyl fluoroacetate | Cyclohexanone | Ethyl 2-fluoro-3-(1-hydroxycyclohexyl)butanoate | C3 Substituent |

| Ethyl fluoroacetate | Acetaldehyde | Ethyl 2-fluoro-3-hydroxybutanoate | C3 Substituent (forms secondary alcohol) |

Derivatization of the Hydroxyl and Ester Moieties for Functional Group Interconversion

Functional group interconversion (FGI) is a critical strategy for modifying the properties of a lead compound. The hydroxyl and ester groups of this compound and its analogues are prime targets for such derivatization. imperial.ac.uk

Derivatization of the Hydroxyl Moiety: The tertiary hydroxyl group is a versatile handle for introducing new functionalities.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester, allowing for the introduction of various acyl groups.

Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis, typically after deprotonation with a strong base.

Halogenation: The hydroxyl group can be substituted with a halogen. For example, deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) can replace the hydroxyl group with a fluorine atom, yielding a gem-difluoro compound. tcichemicals.comgoogle.com

Derivatization of the Ester Moiety: The ethyl ester group can also be readily transformed into other functional groups.

Hydrolysis: Saponification using a base like sodium hydroxide, followed by acidic workup, hydrolyzes the ester to the corresponding carboxylic acid. This introduces a new acidic center and a handle for further reactions, such as amide bond formation.

Transesterification: Treatment with a different alcohol (e.g., methanol, propanol) under acidic or basic catalysis can exchange the ethyl group for another alkyl group, altering the steric and electronic properties of the ester.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), can reduce the ester to a primary alcohol, yielding a fluorinated diol. vanderbilt.edu

Amidation: The ester can be converted directly to an amide by heating with an amine, a process often driven by the removal of the alcohol byproduct.

| Target Moiety | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | Acylation (Esterification) | Acetyl chloride, Pyridine | Acetate Ester (-OAc) |

| Hydroxyl (-OH) | Etherification | NaH, then CH₃I | Methyl Ether (-OCH₃) |

| Hydroxyl (-OH) | Deoxofluorination | DAST | Fluoride (B91410) (-F) |

| Ester (-COOEt) | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid (-COOH) |

| Ester (-COOEt) | Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol (-CH₂OH) |

| Ester (-COOEt) | Amidation | NH₃ (or RNH₂) | Amide (-CONH₂) |

Synthesis of Diastereomeric and Enantiomeric Analogues for Comparative Reactivity Studies

This compound possesses two stereocenters, at the C2 (bearing the fluorine atom) and C3 (bearing the hydroxyl group) positions. Consequently, the molecule can exist as two pairs of enantiomers (four stereoisomers in total). The synthesis of specific diastereomers (syn/anti) and enantiomers (R/S) is crucial for studying how stereochemistry affects biological activity and chemical reactivity.

Standard synthetic procedures, such as the Reformatsky reaction, often result in a mixture of diastereomers. The ratio of these diastereomers can sometimes be influenced by reaction conditions like the choice of solvent, temperature, and the specific metal enolate formed. Achieving high diastereoselectivity often requires more sophisticated methods, such as substrate-controlled synthesis where existing stereocenters direct the formation of new ones, or reagent-controlled synthesis using chiral reagents. cuny.edu

The synthesis of enantiomerically pure or enriched analogues typically follows one of several established strategies:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Chiral Pool Synthesis: A readily available, enantiomerically pure starting material is used to impart chirality to the final product.

Asymmetric Synthesis: A prochiral substrate is converted into a chiral product using a chiral catalyst or a chiral auxiliary. For the synthesis of α-fluoro-β-hydroxy esters, this could involve an asymmetric aldol (B89426) or Reformatsky reaction employing a chiral Lewis acid catalyst to control the facial selectivity of the enolate addition to the carbonyl group.

Enzymatic Methods: Biocatalysts, such as ketoreductase enzymes, can be used for the highly enantioselective reduction of a ketone precursor to a specific chiral alcohol, which can then be elaborated into the desired product. researchgate.net This approach is particularly valuable for establishing the stereochemistry at the hydroxyl-bearing carbon.

Comparative studies of the resulting diastereomers and enantiomers can reveal critical differences in their reactivity, conformational preferences, and interactions with biological systems.

| Synthetic Strategy | Description | Stereochemical Outcome |

|---|---|---|

| Standard Synthesis (e.g., Reformatsky) | Reaction of a fluoroacetate enolate with a ketone without chiral control. | Racemic mixture of diastereomers (e.g., (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). |

| Diastereoselective Synthesis | Use of specific reaction conditions or substrates to favor the formation of one diastereomer over another. | Enriched mixture of one diastereomer (e.g., primarily syn or anti). |

| Asymmetric Catalysis | A chiral catalyst (e.g., a chiral Lewis acid) is used to control the stereochemical outcome of the key bond-forming step. | Enantiomerically enriched product (e.g., high e.e. of the (2R,3R)-isomer). |

| Enzymatic Reduction | A prochiral ketone precursor is reduced using a stereoselective enzyme (e.g., ketoreductase). | Enantiomerically pure alcohol precursor (e.g., (S)-3-hydroxy intermediate). |

Future Perspectives and Emerging Research Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of ethyl 2-fluoro-3-hydroxy-3-methylbutanoate and related α-fluoro-β-hydroxy esters is geared towards methodologies that are not only efficient but also environmentally benign and amenable to large-scale production. Current research trajectories are focused on several key areas:

Biocatalysis: The use of enzymes to catalyze the synthesis of chiral compounds offers a highly selective and sustainable alternative to traditional chemical methods. researchgate.net Aldolases, for instance, have shown potential in catalyzing stereoselective carbon-carbon bond formation with fluorinated nucleophiles like fluoropyruvate, yielding α-fluoro-β-hydroxy carboxyl derivatives. researchgate.net Future research will likely focus on identifying or engineering novel aldolases or other enzymes that can specifically accommodate the substrates required for the synthesis of this compound with high enantiopurity. The development of self-sufficient heterogeneous biocatalysts, which can be easily recovered and reused, is another promising avenue for creating more sustainable and cost-effective manufacturing processes. sci-hub.box

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. For the synthesis of fluorinated compounds, which can sometimes involve hazardous reagents or intermediates, flow chemistry provides a means to control reaction conditions with high precision, minimizing risks and improving yields. The implementation of continuous flow systems for the synthesis of this compound could lead to more robust and industrially viable production methods.

Green Solvents and Reagents: A significant push in modern synthetic chemistry is the replacement of hazardous solvents and reagents with greener alternatives. Research into the use of ionic liquids, supercritical fluids, or water-based solvent systems for the synthesis of fluorinated esters is an active area of investigation. Additionally, the development of safer and more sustainable fluorinating agents is crucial for reducing the environmental impact of these synthetic processes.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, development of immobilized enzyme systems. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control of reaction parameters. | Reactor design and optimization, integration with in-line purification techniques. |

| Green Chemistry | Reduced environmental impact, increased safety. | Development of novel green solvents and safer fluorinating agents. |

Exploration of Novel Catalytic Systems for Highly Enantioselective Fluorination and Derivatization

The creation of the chiral center at the C2 position of this compound with high enantioselectivity is a critical challenge. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to achieve this with greater efficiency and precision.

Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysts. researchgate.net For the enantioselective fluorination of β-keto esters, which are precursors to α-fluoro-β-hydroxy esters, various chiral amines and phase-transfer catalysts have been successfully employed. nih.govresearchgate.net Future work will likely involve the design of new generations of organocatalysts with enhanced activity and selectivity for the specific substrates involved in the synthesis of this compound.

Transition Metal Catalysis: Transition metal complexes, particularly those based on palladium, copper, and nickel, have been instrumental in the development of catalytic fluorination reactions. researchgate.netescholarship.orgbiosynth.com The design of novel chiral ligands that can effectively control the stereochemical outcome of the fluorination step is a key area of ongoing research. For instance, chiral bifunctional phase-transfer catalysts have shown promise in the asymmetric fluorination of cyclic β-keto esters. nih.gov The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a significant focus.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. The application of photoredox catalysis to fluorination and derivatization reactions of compounds like this compound is a promising and relatively unexplored area. This approach could open up new pathways for the introduction of fluorine and other functional groups.

The table below highlights some of the novel catalytic systems being explored:

| Catalytic System | Mechanism | Potential Advantages |

| Chiral Organocatalysts | Enamine or iminium ion activation. | Metal-free, lower toxicity, readily available. |

| Chiral Transition Metal Complexes | Lewis acid activation, reductive elimination. | High turnover numbers, broad substrate scope. |

| Photoredox Catalysis | Single-electron transfer. | Mild reaction conditions, unique reactivity. |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for the rational design of more efficient and selective processes. Advanced spectroscopic and computational tools are playing an increasingly important role in this endeavor.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing valuable information about reaction kinetics, intermediates, and catalyst behavior. The application of these techniques to the study of fluorination reactions can provide crucial insights into the reaction mechanism, helping to optimize reaction conditions and catalyst design.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable for elucidating reaction pathways and predicting the stereochemical outcomes of asymmetric reactions. researchgate.net Computational studies can be used to model the transition states of catalytic cycles, providing a detailed picture of the factors that govern enantioselectivity. For example, computational modeling has been used to understand the role of non-covalent interactions in directing the stereochemical outcome of fluorination reactions. escholarship.org

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound and its derivatives. nih.govresearchgate.net Advanced ¹⁹F NMR techniques can be used to probe the local electronic environment of the fluorine atom, providing insights into intermolecular and intramolecular interactions. Furthermore, ¹⁹F NMR can be a valuable tool for mechanistic studies, allowing for the tracking of fluorine-containing species throughout a reaction.

Expanding the Synthetic Scope and Target Molecules for Fluorine-Containing Compounds

This compound serves as a versatile building block for the synthesis of a wide range of more complex fluorine-containing molecules with potential applications in various fields. ossila.com

Pharmaceuticals: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. researchgate.netnih.gov this compound can be used as a precursor to synthesize novel fluorinated analogues of existing drugs or to create entirely new classes of bioactive compounds. Its chiral nature is particularly valuable, as the biological activity of many pharmaceuticals is highly dependent on their stereochemistry.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine into pesticides and herbicides can improve their efficacy and environmental profile. The development of new agrochemicals derived from fluorinated building blocks like this compound is an active area of research.

Materials Science: Fluorinated polymers and materials often exhibit unique properties, such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a key intermediate in the synthesis of novel fluorinated materials with tailored properties for applications in electronics, coatings, and advanced textiles.

The potential applications of this building block are summarized below:

| Field | Potential Applications |

| Medicinal Chemistry | Synthesis of novel anti-inflammatory, anti-cancer, and anti-viral agents. nih.govresearchgate.netnih.gov |

| Agrochemicals | Development of more effective and environmentally friendly herbicides, insecticides, and fungicides. |

| Materials Science | Creation of high-performance polymers, liquid crystals, and functional coatings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.